molecular formula C10H8N2O4 B14235385 2,6-Diamino-5,8-dihydroxynaphthalene-1,4-dione CAS No. 206556-10-7

2,6-Diamino-5,8-dihydroxynaphthalene-1,4-dione

Cat. No.: B14235385
CAS No.: 206556-10-7
M. Wt: 220.18 g/mol
InChI Key: LZAGFYCCLFRPHZ-UHFFFAOYSA-N
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Description

2,6-Diamino-5,8-dihydroxynaphthalene-1,4-dione is an organic compound with the molecular formula C10H8N2O4 It is a derivative of naphthoquinone, characterized by the presence of amino and hydroxyl groups at specific positions on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-diamino-5,8-dihydroxynaphthalene-1,4-dione typically involves the following steps:

    Starting Material: The synthesis often begins with naphthalene derivatives.

    Amination: Introduction of amino groups at the 2 and 6 positions.

    Hydroxylation: Introduction of hydroxyl groups at the 5 and 8 positions.

    Oxidation: Formation of the quinone structure at the 1 and 4 positions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactions under controlled conditions. These methods ensure high yield and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-5,8-dihydroxynaphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: Conversion to quinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Replacement of amino or hydroxyl groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Oxidation: Formation of naphthoquinone derivatives.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

2,6-Diamino-5,8-dihydroxynaphthalene-1,4-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-diamino-5,8-dihydroxynaphthalene-1,4-dione involves its interaction with molecular targets and pathways in biological systems. It can act as an electron donor or acceptor, participating in redox reactions. The compound’s effects are mediated through its ability to generate reactive oxygen species, modulate enzyme activity, and interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dihydroxynaphthalene: Lacks amino groups, primarily used in the synthesis of other organic compounds.

    5,8-Dihydroxy-1,4-naphthoquinone (Naphthazarin): Similar structure but different substitution pattern, known for its biological activities.

    2,3-Dihydroxy-1,4-naphthoquinone: Another naphthoquinone derivative with different hydroxylation pattern.

Uniqueness

2,6-Diamino-5,8-dihydroxynaphthalene-1,4-dione is unique due to the specific positioning of amino and hydroxyl groups, which imparts distinct chemical and biological properties

Properties

CAS No.

206556-10-7

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

2,6-diamino-5,8-dihydroxynaphthalene-1,4-dione

InChI

InChI=1S/C10H8N2O4/c11-3-1-5(13)7-8(9(3)15)6(14)2-4(12)10(7)16/h1-2,13,15H,11-12H2

InChI Key

LZAGFYCCLFRPHZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C2C(=O)C=C(C(=O)C2=C1O)N)O)N

Origin of Product

United States

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